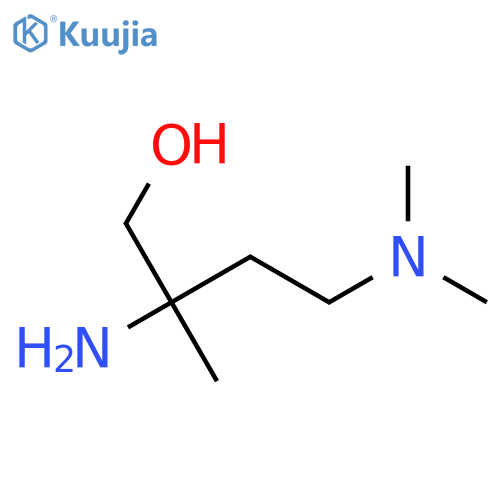Cas no 1339605-01-4 (2-amino-4-(dimethylamino)-2-methylbutan-1-ol)

1339605-01-4 structure
商品名:2-amino-4-(dimethylamino)-2-methylbutan-1-ol
2-amino-4-(dimethylamino)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-(dimethylamino)-2-methylbutan-1-ol
- AKOS014127526
- EN300-1847127
- 1339605-01-4
- SCHEMBL6839825
-
- インチ: 1S/C7H18N2O/c1-7(8,6-10)4-5-9(2)3/h10H,4-6,8H2,1-3H3
- InChIKey: UFVKGCDJSMNEHK-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CCN(C)C)N
計算された属性
- せいみつぶんしりょう: 146.141913202g/mol
- どういたいしつりょう: 146.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 95.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 49.5Ų
2-amino-4-(dimethylamino)-2-methylbutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847127-0.1g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-5g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-0.25g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-0.5g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-10g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-1g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-2.5g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1847127-1.0g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 1g |
$0.0 | 2023-05-26 | ||
| Enamine | EN300-1847127-0.05g |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol |
1339605-01-4 | 0.05g |
$707.0 | 2023-09-19 |
2-amino-4-(dimethylamino)-2-methylbutan-1-ol 関連文献
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1339605-01-4 (2-amino-4-(dimethylamino)-2-methylbutan-1-ol) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
